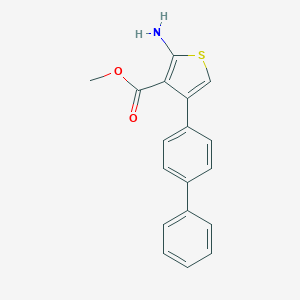

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-4-(1,1'-biphenyl-4-yl)thiophene-3-carboxylate, also known as MTBC, is a novel compound that has been studied for its potential therapeutic applications. MTBC is a member of the biphenyl family of compounds and has been studied for its ability to interact with biological systems. MTBC has been studied for its potential to act as an inhibitor of several enzymes, including phosphodiesterase 4 (PDE4) and cyclooxygenase-2 (COX-2). In addition, MTBC has been studied for its potential to act as an antioxidant and its ability to modulate cellular signaling pathways.

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on related thiophene derivatives, such as methyl 2‐amino‐4,5,6,7‐tetrahydro‐1‐benzothiophene‐3‐carboxylate, highlights the compound's crystal structure, showcasing a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. This study provides insights into the compound's molecular configuration and the significance of intra- and intermolecular N-H···O hydrogen bonds in stabilizing its structure (Vasu et al., 2004).

Chemical Transformations and Synthesis

Another aspect of this compound's application lies in its reactivity with orthoesters, leading to the formation of N-(2-carbomethoxy thienyl) imidates. This process opens new pathways for synthesizing [3,2-d]4(3H)thienopyrimidinones, offering a glimpse into the compound's versatility in chemical transformations (B. Hajjem et al., 2010).

Pharmaceutical Applications

Investigations into derivatives of thiophene have also revealed their potential in pharmaceutical applications. For instance, the structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives indicates their preferential inhibition of tumor cell proliferation, including T-lymphoma/leukemia and several other cancer types. This research underscores the compound's role in the development of novel anticancer agents (Joice Thomas et al., 2014).

Spectrophotometric Analysis

The compound's utility extends to spectrophotometric analysis, with the synthesis of new thienylazo reagents based on thiophendiazonium salts. These reagents, derived from interactions with β-naphthol, demonstrate potential for analytical research, particularly in measuring the impacts of structure on spectrophotometric properties (O. Barabash et al., 2020).

Environmental Sensing

Furthermore, derivatives of this compound have been explored for environmental sensing applications, such as a fluorescent chloride sensor synthesized via selective nitration of a biphenyl derivative. This sensor exhibits a unique property of changing emission color in the presence of chloride ions, highlighting its application in detecting environmental pollutants (Tanmay Das et al., 2021).

Mechanism of Action

Target of Action

It is known that the compound forms multiple hydrogen bonds with amino acids in their active pockets , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It has been observed that the compound forms two or more hydrogen bonds with amino acids . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function or activity.

Result of Action

Some synthesized compounds similar in structure have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties.

properties

IUPAC Name |

methyl 2-amino-4-(4-phenylphenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c1-21-18(20)16-15(11-22-17(16)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEKOCDAFWCYBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301184767 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350997-16-9 |

Source

|

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-[1,1′-biphenyl]-4-yl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301184767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B443907.png)

![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B443910.png)

![N-(2-bromo-4,6-difluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443911.png)

![6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B443914.png)

![3-{[3-(2,5-dimethylanilino)-3-oxopropyl]sulfanyl}-N-(2,5-dimethylphenyl)propanamide](/img/structure/B443916.png)

![3-chloro-5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443917.png)

![5-(4-chlorophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443919.png)

![3-bromo-N-cyclohexyl-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443925.png)

![N-(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B443926.png)

![5-(4-Bromophenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B443927.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-methoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B443928.png)